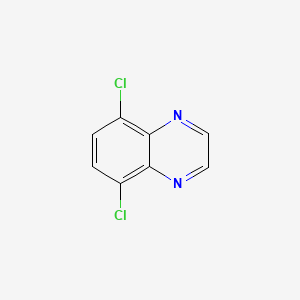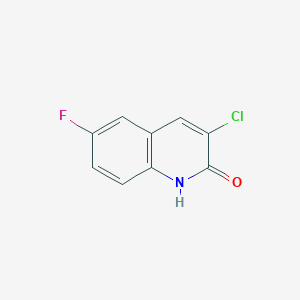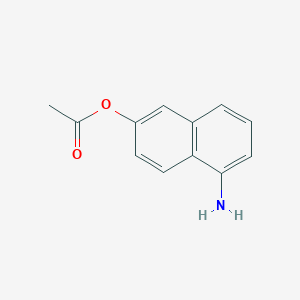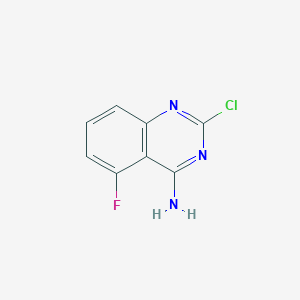
5,8-Dichloroquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Dichloroquinoxaline is a nitrogen-containing heterocyclic compound, characterized by a fused benzene and pyrazine ring structure. This compound is part of the quinoxaline family, which is known for its significant biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dichloroquinoxaline typically involves the reaction of 5,8-dichloro-1,2-diaminobenzene with glyoxal or its derivatives. This reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction yields this compound as a crystalline solid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound .
化学反応の分析
Types of Reactions: 5,8-Dichloroquinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 5 and 8 can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides, amines, or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products:
Substituted Quinoxalines: Products formed by nucleophilic substitution.
Quinoxaline N-oxides: Products formed by oxidation.
Dihydroquinoxalines: Products formed by reduction
科学的研究の応用
5,8-Dichloroquinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, tuberculosis, and viral infections.
Industry: Utilized in the development of dyes, fluorescent materials, and organic semiconductors
作用機序
The mechanism of action of 5,8-Dichloroquinoxaline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition of enzyme activity, receptor modulation, or DNA intercalation.
Pathways Involved: It can affect various cellular pathways, including apoptosis, cell cycle regulation, and signal transduction, resulting in its biological effects
類似化合物との比較
- 2,3-Dichloroquinoxaline
- 6,7-Dichloroquinoxaline
- 5,6,7,8-Tetrachloroquinoxaline
Comparison: 5,8-Dichloroquinoxaline is unique due to its specific substitution pattern, which influences its reactivity and biological activity.
特性
分子式 |
C8H4Cl2N2 |
|---|---|
分子量 |
199.03 g/mol |
IUPAC名 |
5,8-dichloroquinoxaline |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-4H |
InChIキー |
YCSWBBYHGSNDPJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1Cl)N=CC=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B11900582.png)
![4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11900583.png)
![6-Chloro-7-nitro-1H-benzo[d]imidazole](/img/structure/B11900586.png)
![6-Chloro-3-(difluoromethyl)-1H-pyrrolo[3,2-C]pyridine](/img/structure/B11900592.png)
![3,3-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B11900596.png)





